(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate
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Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, which is a derivative of tartaric acid, and 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate, which is a derivative of propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate involves multiple steps. The initial step typically involves the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid through the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
The next step involves the synthesis of 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate. This can be accomplished through a series of reactions starting with the preparation of 3-phenyl-2-phenylsulfanylpropanoic acid, followed by its esterification with 2-(dimethylamino)ethanol. The esterification reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid Derivatives: Compounds such as (2R,3R)-2,3-dihydroxybutanedioic acid are similar in structure and function.
Propanoic Acid Derivatives: Compounds like 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate share structural similarities.
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate lies in its dual functionality, combining the properties of both tartaric acid and propanoic acid derivatives. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
101330-04-5 |
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Molecular Formula |
C23H29NO8S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C19H23NO2S.C4H6O6/c1-20(2)13-14-22-19(21)18(15-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;5-1(3(7)8)2(6)4(9)10/h3-12,18H,13-15H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
GULFLCDCNKYAFM-LREBCSMRSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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